molecular formula C12H24INO3 B13076940 tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate

tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate

Cat. No.: B13076940
M. Wt: 357.23 g/mol
InChI Key: BGFWWNPUPGZLFA-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, an iodo substituent, and a propan-2-yloxy moiety.

Properties

Molecular Formula

C12H24INO3

Molecular Weight

357.23 g/mol

IUPAC Name

tert-butyl N-(3-iodo-2-methyl-2-propan-2-yloxypropyl)carbamate

InChI

InChI=1S/C12H24INO3/c1-9(2)16-12(6,7-13)8-14-10(15)17-11(3,4)5/h9H,7-8H2,1-6H3,(H,14,15)

InChI Key

BGFWWNPUPGZLFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(C)(CNC(=O)OC(C)(C)C)CI

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with an appropriate iodinated intermediate under controlled conditions . The reaction conditions often involve the use of solvents such as 1,4-dioxane and bases like cesium carbonate (Cs2CO3) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate involves its interaction with specific molecular targets, depending on the context of its use. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary based on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The presence of iodine significantly alters molecular weight, polarity, and melting points compared to analogs. For example:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key References
tert-Butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate Cyano, propan-2-yloxy 242.31 Not reported
tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate Chloro, naphthoquinone ~400 (estimated) 160–161
tert-Butyl (3-(2-((4-Chloro-2-hydroxyphenyl)carbamoyl)phenoxy)propyl)carbamate (6c) Aromatic, chloro, hydroxy Not reported 147–148
Target compound: tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate Iodo, propan-2-yloxy ~325 (estimated) Likely >150°C* Inferred

*Estimated based on iodine’s high atomic weight and steric effects, which often elevate melting points compared to lighter halogens .

Spectroscopic and Crystallographic Features

  • NMR Spectroscopy : The iodo substituent in the target compound would cause significant deshielding in ¹³C NMR (δ ~0–40 ppm for aliphatic carbons vs. δ >100 ppm for aromatic carbons in analogs like ).
  • Crystal Packing: Analogs with hydrogen-bonding networks (e.g., ) form dimeric or chain-like structures. The target compound’s steric bulk may reduce crystallinity compared to smaller derivatives like tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate .

Biological Activity

The unique structure of tert-butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate allows for significant reactivity due to the iodine atom, which can facilitate interactions with biological macromolecules. The compound's potential applications span across medicinal chemistry and organic synthesis, particularly in enzyme inhibition and therapeutic agent development.

PropertyValue
Molecular FormulaC12_{12}H24_{24}I N O3_3
Molecular Weight357.23 g/mol
Structure FeaturesTert-butyl, carbamate, iodine
ReactivityHigh (due to iodine)

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, compounds with similar structures often exhibit significant biological properties. For instance, carbamate derivatives are frequently investigated for their roles as enzyme inhibitors and potential therapeutic agents. The following sections summarize relevant findings from related compounds and potential mechanisms of action.

  • Enzyme Inhibition : Carbamates can act as reversible inhibitors for various enzymes, including acetylcholinesterase. This inhibition is crucial in the context of neurodegenerative diseases.
  • Signal Transduction Modulation : The compound may influence pathways involved in cellular signaling, potentially affecting processes such as apoptosis and inflammation.
  • Nucleophilic Interactions : The iodine atom in the structure enhances nucleophilicity, allowing for possible interactions with biological targets such as proteins or nucleic acids.

Study on Related Carbamates

Research on structurally similar compounds provides insights into the potential biological activities of this compound:

  • Inhibition of Acetylcholinesterase : A study demonstrated that certain carbamate derivatives significantly inhibited acetylcholinesterase activity, suggesting potential applications in treating conditions like Alzheimer's disease (IC50_{50} values ranging from 10 nM to 100 nM depending on structure) .
  • Toxicological Assessments : Toxicological evaluations of similar compounds have indicated moderate toxicity levels with specific no-observed-adverse-effect levels (NOAELs), providing a framework for safety assessments in future studies involving this compound .

Comparative Analysis

To better understand the unique properties of this compound, comparisons with other related compounds are essential:

Compound NameStructure FeaturesUnique Properties
tert-butyl carbamateLacks iodine; simpler structureLess reactive due to absence of leaving group
tert-butyl iodideIodine present but lacks carbamate functionalityPrimarily used for different types of reactions
N-Boc-ethanolamineContains a different functional groupUsed in synthesizing various organic molecules

This table highlights how the presence of both the iodine atom and the carbamate structure in this compound enhances its reactivity compared to other compounds.

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